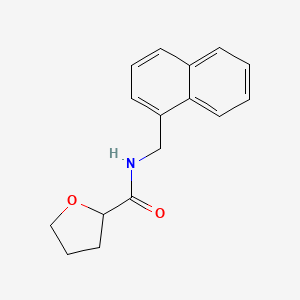
N-(tert-butyl)-2-(2-fluorophenoxy)butanamide
Vue d'ensemble
Description
N-(tert-butyl)-2-(2-fluorophenoxy)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound is commonly referred to as TFB-TBOA and is a potent inhibitor of glutamate transporters. In
Mécanisme D'action
TFB-TBOA inhibits glutamate transporters by binding to the extracellular domain of the transporter protein. This binding prevents the transport of glutamate into the presynaptic terminal, leading to a decrease in glutamate release and subsequent decrease in excitatory neurotransmission. TFB-TBOA has been shown to be a selective inhibitor of glutamate transporters, with minimal effects on other neurotransmitter transporters.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have significant biochemical and physiological effects in animal models. It has been shown to reduce the severity of seizures in animal models of epilepsy and to improve cognitive function in animal models of Alzheimer's disease. Additionally, TFB-TBOA has been shown to have neuroprotective effects in animal models of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
TFB-TBOA has several advantages for lab experiments. It is a potent and selective inhibitor of glutamate transporters, making it a useful tool for studying the role of glutamate in various physiological processes. However, TFB-TBOA has several limitations. It is a complex compound to synthesize, and its high potency can make it difficult to work with in lab experiments. Additionally, TFB-TBOA has limited water solubility, which can limit its application in certain experimental setups.
Orientations Futures
There are several future directions for TFB-TBOA research. One direction is the development of more potent and selective inhibitors of glutamate transporters. Additionally, further research is needed to explore the potential therapeutic application of TFB-TBOA in various neurological disorders. Finally, the development of new synthetic routes for TFB-TBOA could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, TFB-TBOA is a potent inhibitor of glutamate transporters that has significant potential for application in the field of medicine. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore the potential therapeutic application of TFB-TBOA in various neurological disorders and to develop new synthetic routes for this compound.
Applications De Recherche Scientifique
TFB-TBOA has been extensively studied for its potential application in the treatment of various neurological disorders. It has been shown to be a potent inhibitor of glutamate transporters, which play a crucial role in the regulation of glutamate levels in the brain. Glutamate is an excitatory neurotransmitter that is involved in various physiological processes, including learning and memory. However, excessive glutamate levels can lead to neurotoxicity, which is implicated in the pathogenesis of various neurological disorders, including epilepsy, stroke, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-tert-butyl-2-(2-fluorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c1-5-11(13(17)16-14(2,3)4)18-12-9-7-6-8-10(12)15/h6-9,11H,5H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAASDJWZQHQQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)(C)C)OC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-2-pyridinylpropanamide](/img/structure/B4425420.png)
![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B4425422.png)
![1-(1-ethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4425429.png)
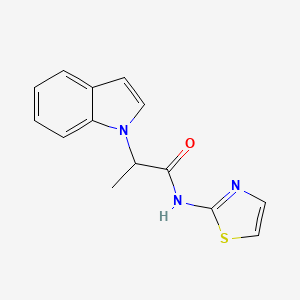
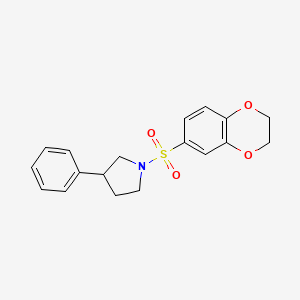
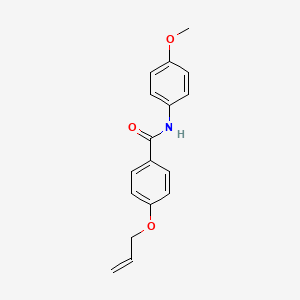
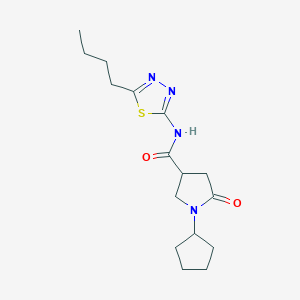
![1-[2-(2,4-dimethylphenoxy)propanoyl]pyrrolidine](/img/structure/B4425463.png)
![1-ethyl-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4425469.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4425480.png)
![2-[(2-furylmethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B4425482.png)
![1-(4-ethylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4425511.png)
![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2,6-dimethylmorpholine](/img/structure/B4425516.png)
